Sunitinib maleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

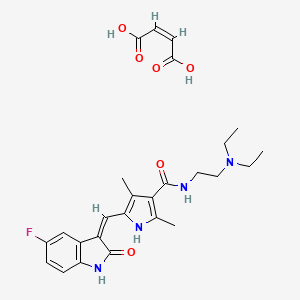

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1126641-10-8 |

|---|---|

Molecular Formula |

C26H31FN4O6 |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8)/b17-12-;2-1- |

InChI Key |

XGQXULJHBWKUJY-LYIKAWCPSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Sunitinib Maleate: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sunitinib (B231) maleate (B1232345) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various solid tumors, primarily through its profound anti-angiogenic effects. This technical guide provides an in-depth exploration of the molecular mechanisms by which Sunitinib exerts its anti-angiogenic activity. By competitively binding to the ATP-binding pocket of key RTKs, Sunitinib effectively blocks the signaling cascades that drive endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This document details the primary molecular targets of Sunitinib, presents quantitative data on its inhibitory activity, outlines common experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib's primary mechanism of action is the inhibition of multiple RTKs involved in both tumor cell proliferation and pathological angiogenesis.[1] It acts as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of these kinases, which prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[1] This multi-targeted approach allows Sunitinib to simultaneously disrupt several critical processes required for tumor progression.[2]

The principal molecular targets of Sunitinib implicated in angiogenesis are:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3.[2][3] These receptors are crucial for mediating the effects of VEGF, a key signaling protein that stimulates the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis).[2][4] Inhibition of VEGFR signaling is central to Sunitinib's anti-angiogenic effects.[5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Sunitinib also targets PDGFR-α and PDGFR-β.[2][3] PDGFR signaling is involved in the recruitment and function of pericytes, which are essential for the structural integrity and survival of newly formed blood vessels.[6] By inhibiting PDGFRs, Sunitinib disrupts the pericyte-endothelial cell interaction, leading to vessel regression.

-

Other Key Kinases: In addition to VEGFRs and PDGFRs, Sunitinib inhibits other RTKs such as c-KIT (stem cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), and RET.[2][3] While the inhibition of these kinases contributes to its direct anti-tumor effects in certain malignancies like gastrointestinal stromal tumors (GIST), they also play a role in the broader tumor microenvironment.[2]

Quantitative Analysis of Sunitinib's Inhibitory Activity

The potency of Sunitinib against its various kinase targets has been quantified through numerous in vitro biochemical and cell-based assays. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target Kinase | Inhibitory Constant (Ki) | Reference |

| VEGFR-2 (Flk-1) | 9 nM | [7][8] |

| PDGFR-β | 8 nM | [7][8] |

| VEGFR-1, -2, -3 | 0.009 µM | [5][9] |

| PDGFR-α, PDGFR-β | 0.008 µM | [5][9] |

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Cell-Free Assay | VEGFR-2 (Flk-1) | 80 nM | [8] |

| Cell-Free Assay | PDGFR-β | 2 nM | [8] |

| Cell-Based Assay | VEGF-dependent VEGFR2 phosphorylation (NIH-3T3 cells) | 10 nM | [7][8] |

| Cell-Based Assay | PDGF-dependent PDGFRβ phosphorylation (NIH-3T3 cells) | 10 nM | [7][8] |

| Cell Proliferation | VEGF-induced proliferation of HUVECs | 40 nM | [7][8] |

| Cell Proliferation | PDGF-induced proliferation of NIH-3T3 (PDGFRα) | 69 nM | [7][8] |

| Cell Proliferation | PDGF-induced proliferation of NIH-3T3 (PDGFRβ) | 39 nM | [7][8] |

| Cell-Based Assay | FLT3 (wild-type) phosphorylation | 250 nM | [7][8] |

| Cell-Based Assay | FLT3-ITD phosphorylation | 50 nM | [7][8] |

| Cell-Based Assay | FLT3-Asp835 phosphorylation | 30 nM | [7][8] |

Signaling Pathways and Experimental Workflows

Inhibition of VEGFR Signaling Pathway

Sunitinib's anti-angiogenic effects are primarily mediated through the blockade of the VEGFR signaling cascade. In tumors, hypoxia-inducible factor 1-alpha (HIF-1α) upregulates the expression of VEGF.[3] VEGF ligands then bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, survival, and vascular permeability.[10][11] Sunitinib inhibits the initial autophosphorylation of VEGFRs, thereby blocking all subsequent downstream events.[4][12]

Caption: Sunitinib inhibits VEGFR signaling by blocking ATP-dependent autophosphorylation.

Inhibition of PDGFR Signaling Pathway

The PDGFR signaling pathway is crucial for the recruitment of pericytes to newly forming blood vessels, a process that stabilizes the vasculature. PDGF-BB, secreted by endothelial cells, binds to PDGFR-β on pericytes. This activates the PDGFR-β kinase, leading to the activation of downstream pathways such as PI3K/Akt, which promotes pericyte migration and survival.[10] Sunitinib's inhibition of PDGFR-β disrupts this signaling, leading to pericyte detachment and subsequent vessel regression.[10][13]

Caption: Sunitinib disrupts pericyte function by inhibiting PDGFR-β signaling.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of Sunitinib against a specific kinase is the biochemical tyrosine kinase assay.

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Detailed Methodologies for Key Experiments

Biochemical Tyrosine Kinase Assays

Objective: To quantify the inhibitory activity of Sunitinib against purified receptor tyrosine kinases (e.g., VEGFR-2, PDGFR-β).[7][8]

Protocol:

-

Plate Coating: 96-well microtiter plates are coated with a peptide substrate, such as poly-Glu,Tyr (4:1), at a concentration of 20 µ g/well in PBS and incubated overnight at 4°C.[7][8][14]

-

Blocking: Excess protein binding sites are blocked by adding a solution of 1-5% (w/v) Bovine Serum Albumin (BSA) in PBS.[14]

-

Enzyme Addition: Purified glutathione (B108866) S-transferase (GST)-fusion proteins of the kinase's cytoplasmic domain (e.g., GST-VEGFR2, GST-PDGFRβ) are added to the wells in a kinase dilution buffer.[7][8][14]

-

Inhibitor Addition: Sunitinib, diluted to various concentrations, is added to the wells.[14]

-

Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and MnCl2.[14]

-

Incubation: Plates are incubated at room temperature for 5-15 minutes.[14]

-

Reaction Termination: The reaction is stopped by the addition of EDTA.[14]

-

Detection: The plates are washed, and the amount of substrate phosphorylation is quantified, typically using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) followed by the addition of a detectable substrate.[14]

-

Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Sunitinib concentration.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of Sunitinib on the proliferation of endothelial cells stimulated by growth factors like VEGF.[15]

Protocol:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded in 96-well plates and allowed to adhere.[15]

-

Serum Starvation: Cells are typically serum-starved for a period to synchronize them and reduce baseline proliferation.[7][8]

-

Treatment: Cells are pre-treated with various concentrations of Sunitinib or a vehicle control for a specified duration.[15]

-

Stimulation: The cells are then stimulated with a pro-angiogenic growth factor, such as VEGF (e.g., 100 ng/ml).[15]

-

Incubation: The plates are incubated for a period sufficient to allow for cell proliferation (e.g., 24-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.[16]

-

Data Analysis: The proliferation in Sunitinib-treated wells is compared to the vehicle-treated control to determine the inhibitory effect.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of Sunitinib in a living organism.[17][18]

Protocol:

-

Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma, HT-29 colon cancer) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[5][17][18]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[5]

-

Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives Sunitinib orally (e.g., 20-80 mg/kg/day), while the control group receives a vehicle.[5][7][17][18]

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers), and the general health of the mice is monitored.[17]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised.[17][18]

-

Histological Analysis: Tumors are processed for histological analysis. Microvessel density can be quantified by staining for endothelial cell markers like CD31.[5][17] Apoptosis and proliferation within the tumor can be assessed by TUNEL and Ki-67 staining, respectively.[17]

Conclusion

Sunitinib maleate exerts its potent anti-angiogenic effects through the targeted inhibition of multiple receptor tyrosine kinases, most notably VEGFRs and PDGFRs. By blocking the ATP-binding sites of these receptors, Sunitinib effectively halts the downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival, as well as the recruitment of pericytes for vessel stabilization. The quantitative data from in vitro assays demonstrate its low nanomolar potency against these key targets. The efficacy of this mechanism is further substantiated by its ability to inhibit tumor growth and reduce microvessel density in preclinical in vivo models. This in-depth understanding of Sunitinib's mechanism of action is critical for its optimal clinical application and for the development of next-generation anti-angiogenic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dovepress.com [dovepress.com]

- 10. Sunitinib induces PTEN expression and inhibits PDGFR signaling and migration of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Sunitinib inhibits the phosphorylation of platelet-derived growth factor receptor β in the skin of mice with scleroderma-like features and prevents the development of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eurodiagnostico.com [eurodiagnostico.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Sunitinib's Off-Target Landscape: A Technical Guide to Non-VEGFR Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is an oral multi-kinase inhibitor renowned for its role in cancer therapy, particularly in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). While its anti-angiogenic effects are primarily attributed to the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), the therapeutic and toxicological profile of Sunitinib is significantly influenced by its activity against a broader spectrum of kinase targets. Understanding this "off-target" activity is crucial for elucidating its complete mechanism of action, predicting potential side effects, and guiding the development of more selective kinase inhibitors. This technical guide provides an in-depth exploration of Sunitinib's key kinase targets beyond the VEGFR family, complete with quantitative inhibitory data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.

Core Non-VEGFR Kinase Targets of Sunitinib

Sunitinib's molecular structure allows it to fit into the ATP-binding pocket of numerous receptor tyrosine kinases (RTKs), leading to the inhibition of their catalytic activity.[1][2] Beyond VEGFRs, Sunitinib potently inhibits several other RTK families implicated in tumor cell proliferation and survival. The primary non-VEGFR targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Stem Cell Factor Receptor (KIT), Fms-like Tyrosine Kinase 3 (FLT3), Rearranged during Transfection (RET) proto-oncogene, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3]

Quantitative Inhibitory Activity

The potency of Sunitinib against its various targets is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values represent the concentration of the drug required to inhibit 50% of the kinase activity or the binding affinity of the inhibitor for the kinase, respectively. The following table summarizes the inhibitory activity of Sunitinib against its key non-VEGFR targets as determined in various biochemical and cellular assays.

| Kinase Target | Assay Type | IC50 / Ki Value (nM) |

| PDGFRβ | Cell-free | 2[4] |

| Cell-free (Ki) | 8[4] | |

| Cell-based (Phosphorylation) | 10[4] | |

| KIT | Cell-free | Data not consistently reported as a primary target in these specific value tables, but widely cited as a key target. |

| FLT3 (Wild-Type) | Cell-based (Phosphorylation) | 250[4] |

| FLT3 (ITD Mutant) | Cell-based (Phosphorylation) | 50[4] |

| FLT3 (Asp835 Mutant) | Cell-based (Phosphorylation) | 30[4] |

| RET | Specific IC50/Ki values not detailed in the provided search results, but it is a known target. | |

| CSF-1R | Specific IC50/Ki values not detailed in the provided search results, but it is a known target. |

Key Signaling Pathways Targeted by Sunitinib

Inhibition of non-VEGFR kinases by Sunitinib disrupts critical signaling cascades that drive oncogenesis. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by Sunitinib's activity against PDGFR, KIT, and FLT3.

PDGFR Signaling Pathway Inhibition

Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of cell proliferation, migration, and survival. Sunitinib blocks the autophosphorylation of PDGFR, thereby inhibiting downstream signaling through major pathways like RAS/MAPK and PI3K/AKT.

c-KIT Signaling Pathway Inhibition

The c-KIT receptor is crucial for the development and maintenance of various cell types, and its activating mutations are a hallmark of GIST. Sunitinib effectively blocks the constitutive signaling from mutated KIT, impacting pathways such as PI3K/AKT and MAPK.

FLT3 Signaling Pathway Inhibition

Fms-like Tyrosine Kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled proliferation of leukemic blasts. Sunitinib inhibits both wild-type and mutated forms of FLT3, blocking downstream pro-survival signals.

Experimental Protocols for Target Identification and Validation

The determination of Sunitinib's kinase inhibition profile relies on robust biochemical and cell-based assays. Below are detailed, synthesized protocols that outline the standard methodologies used in the field.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing a kinase inhibitor like Sunitinib follows a structured workflow, from initial high-throughput screening to in-depth cellular analysis.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase enzyme by measuring ATP consumption.

Objective: To quantify the inhibitory effect of Sunitinib on the enzymatic activity of a specific receptor tyrosine kinase (e.g., PDGFRβ) in a cell-free system.

Principle: Kinase activity is measured by the amount of ATP converted to ADP during the phosphorylation of a substrate. A reagent is added that depletes the remaining ATP, and then a second reagent converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal proportional to the initial kinase activity.

Materials:

-

Recombinant human kinase (e.g., PDGFRβ)

-

Kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)

-

Synthetic peptide substrate (e.g., poly-Glu,Tyr 4:1)

-

Adenosine 5'-triphosphate (ATP) at a concentration near the Km for the target kinase

-

Sunitinib (or other test inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of Sunitinib in 100% DMSO. Further dilute these concentrations in kinase buffer to achieve the final desired assay concentrations with a consistent, low percentage of DMSO (e.g., <1%).

-

Reaction Setup:

-

To each well of a 384-well plate, add 1 µL of the diluted Sunitinib or DMSO (for "no inhibitor" and "no enzyme" controls).

-

Add 2 µL of the recombinant kinase diluted in kinase buffer to all wells except the "no enzyme" control.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of a pre-mixed solution of the substrate and ATP in kinase buffer to all wells.

-

Mix the plate gently and incubate at 30°C for 60 minutes.

-

-

Signal Generation and Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Convert the ADP to ATP and generate the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Calculate the percent inhibition for each Sunitinib concentration relative to the "no inhibitor" control (0% inhibition) and the background (100% inhibition).

-

Plot the percent inhibition versus the log of the Sunitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (ELISA-Based)

This protocol outlines a method to measure the ability of Sunitinib to inhibit the ligand-induced phosphorylation of a target kinase in whole cells.

Objective: To determine the potency of Sunitinib in blocking the activation (autophosphorylation) of a target RTK (e.g., FLT3) in a cellular context.

Principle: Cells overexpressing the target kinase are stimulated with a specific ligand to induce receptor phosphorylation. After treatment with an inhibitor, the cells are lysed, and the amount of phosphorylated kinase is quantified using a sandwich ELISA with a capture antibody specific for the total kinase and a detection antibody specific for the phosphorylated form.

Materials:

-

Cell line expressing the target kinase (e.g., MV4-11 cells for endogenous FLT3-ITD)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Serum-free medium for starvation

-

Recombinant ligand (if required for kinase activation, e.g., FLT3-Ligand)

-

Sunitinib (or other test inhibitor)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

ELISA-based phosphorylation assay kit (e.g., PathScan® Phospho-FLT3 ELISA)

-

96-well microplates and plate reader for colorimetric or fluorescent detection

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (if applicable) or grow for 24 hours.

-

Serum Starvation: To reduce basal kinase activity, replace the growth medium with serum-free medium and incubate the cells for 16-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of Sunitinib (or DMSO control) for 1-2 hours at 37°C.

-

Ligand Stimulation: Stimulate the kinase by adding the appropriate ligand (e.g., 50 ng/mL FLT3-Ligand) to the wells for 5-10 minutes at 37°C. For constitutively active kinases like FLT3-ITD, this step is omitted.

-

Cell Lysis:

-

Quickly aspirate the medium.

-

Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.

-

Transfer the lysates to microcentrifuge tubes and clarify by centrifuging at 14,000 rpm for 10 minutes at 4°C.

-

-

ELISA Procedure:

-

Add the clarified cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for the total target kinase. Incubate for 2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add the detection antibody, which is specific for the phosphorylated form of the kinase, and incubate for 1 hour.

-

Wash the wells again.

-

Add an HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the wells a final time.

-

Add the colorimetric or fluorescent substrate (e.g., TMB) and allow the signal to develop.

-

Stop the reaction and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Similar to the biochemical assay, calculate the percent inhibition of phosphorylation for each Sunitinib concentration relative to the stimulated control and plot the results to determine the cellular IC50 value.

Conclusion

While Sunitinib is broadly categorized as a VEGFR inhibitor, its clinical profile is a composite of its interactions with a wide array of kinase targets. A thorough understanding of its activity against key non-VEGFR kinases such as PDGFR, KIT, and FLT3 is essential for rational drug design, predicting clinical efficacy in different tumor types, and managing its toxicity profile. The quantitative data and standardized protocols presented in this guide serve as a foundational resource for researchers in oncology and drug development, facilitating further investigation into the complex pharmacology of multi-kinase inhibitors and aiding in the quest for more precise and effective cancer therapies.

References

- 1. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug: Sunitinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. selleckchem.com [selleckchem.com]

The Multi-Targeted Kinase Inhibitor Sunitinib Maleate: A Technical Deep Dive into its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Sunitinib maleate (B1232345), an oral multi-targeted tyrosine kinase inhibitor, has become a cornerstone in the treatment of various malignancies, most notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3][4][5] Its therapeutic efficacy stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][3][6][7] This in-depth technical guide elucidates the core downstream signaling pathways affected by Sunitinib, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Mechanism of Action: Multi-Targeted Receptor Tyrosine Kinase Inhibition

Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs).[2][7] This blockade prevents receptor phosphorylation and subsequent activation, thereby abrogating downstream signal transduction.[2][7] The primary molecular targets of Sunitinib encompass a range of RTKs critical for oncogenesis.[1][8][9][10]

Primary Kinase Targets of Sunitinib Maleate:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, key mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth and nutrient supply.[1][4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways involved in cell growth, proliferation, and differentiation.[1][6]

-

Stem Cell Factor Receptor (c-KIT): Sunitinib effectively targets c-KIT, a receptor tyrosine kinase often mutated or overexpressed in GISTs, thereby inhibiting tumor cell proliferation and survival.[1][6][8]

-

Fms-like Tyrosine Kinase 3 (FLT3): By inhibiting FLT3, Sunitinib can impede the growth of cancer cells harboring FLT3 mutations, which are commonly found in acute myeloid leukemia (AML).[1][8][11]

-

RET (Rearranged during Transfection) Proto-Oncogene: Sunitinib's inhibition of RET interferes with signaling pathways implicated in the development of certain thyroid and neuroendocrine tumors.[1][8]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Inhibition of CSF-1R is another aspect of Sunitinib's multi-targeted approach.[12][8]

Disruption of Key Downstream Signaling Cascades

The inhibition of these primary RTK targets by Sunitinib leads to the modulation of several critical downstream signaling pathways. The two most prominent cascades affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.

The PI3K/AKT/mTOR Pathway

Activation of RTKs like VEGFR and PDGFR typically leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT (Protein Kinase B). Activated AKT plays a central role in promoting cell survival, proliferation, and growth, partly through the activation of the mammalian target of rapamycin (B549165) (mTOR). Sunitinib's blockade of upstream RTKs leads to a significant reduction in PI3K/AKT/mTOR signaling, thereby inducing apoptosis and inhibiting cell proliferation.[8][13][14]

The RAS/RAF/MEK/ERK (MAPK) Pathway

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade initiated by RTK activation. Upon ligand binding, activated RTKs recruit adaptor proteins that activate RAS. This triggers a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate cell proliferation, differentiation, and survival. Sunitinib's inhibition of RTKs effectively dampens this signaling cascade, contributing to its anti-proliferative effects.[8][13]

Quantitative Data: Inhibitory Potency of Sunitinib

The efficacy of Sunitinib is underscored by its potent inhibitory activity against its target kinases. The following tables summarize key quantitative data from various in vitro and cell-based assays.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| PDGFRβ | 2 | Cell-free | [15] |

| VEGFR2 (Flk-1) | 80 | Cell-free | [15] |

| c-Kit | - | - | [15] |

| FLT3 (wild-type) | 250 | - | [15] |

| FLT3-ITD | 50 | - | [15] |

| FLT3-Asp835 | 30 | - | [15] |

| PDGFRα | 69 | Cell-based (NIH-3T3) | [15] |

| PDGFRβ | 39 | Cell-based (NIH-3T3) | [15] |

| VEGFR2 | 10 | Cell-based (NIH-3T3) | [15] |

| Cell Line | IC50 (nM) | Assay Type | Reference |

| HUVEC (VEGF-induced proliferation) | 40 | Cell-based | [15] |

| MV4;11 | 8 | Cell-based | [15] |

| OC1-AML5 | 14 | Cell-based | [15] |

| Kinase Target | Ki (nM) | Assay Type | Reference |

| VEGFR2 (Flk-1) | 9 | ATP-competitive | [15] |

| PDGFRβ | 8 | ATP-competitive | [15] |

Visualizing the Impact: Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by Sunitinib and the points of inhibition.

Caption: Sunitinib inhibits multiple RTKs, blocking key downstream pathways.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of Sunitinib's effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Sunitinib on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[16]

-

Drug Treatment: Prepare a stock solution of Sunitinib in DMSO. On the following day, replace the medium with fresh medium containing serial dilutions of Sunitinib. Include a vehicle control (DMSO) and a positive control (e.g., another known cytotoxic agent).[16]

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blotting for Phosphorylated Proteins

This technique is used to determine the effect of Sunitinib on the phosphorylation status of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the proteins of interest, e.g., p-AKT, AKT, p-ERK, ERK)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with Sunitinib at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein quantification assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Sunitinib on the activity of a specific kinase.

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

This compound

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

Detection reagents (e.g., phosphospecific antibody, scintillation counter, or luminescence-based ATP detection kit)

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant kinase, its substrate, and varying concentrations of Sunitinib in the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of Kinase Activity: Measure the amount of phosphorylated substrate using a suitable detection method. For example, if using a radiolabeled ATP, spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ATP, and measure the radioactivity. Alternatively, use a phosphospecific antibody in an ELISA-based format or a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Sunitinib concentration and determine the IC50 value.

Conclusion

This compound exerts its potent anti-tumor and anti-angiogenic effects through the targeted inhibition of multiple receptor tyrosine kinases. This comprehensive guide has detailed the key downstream signaling pathways, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, that are profoundly affected by this multi-targeted inhibitor. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a robust resource for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of Sunitinib's mechanism of action and aiding in the design of future investigations and therapeutic strategies.

References

- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. Sunitinib Malate | C26H33FN4O7 | CID 6456015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bocapharmacygroup.com [bocapharmacygroup.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. Sunitinib induces PTEN expression and inhibits PDGFR signaling and migration of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. wjpls.org [wjpls.org]

A Technical Guide to the In Vivo Pharmacodynamics of Sunitinib Maleate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Sunitinib (B231) maleate (B1232345) (marketed as Sutent®) is a pivotal oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its mechanism of action, centered on the concurrent inhibition of multiple signaling pathways, has established it as a standard treatment for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of Sunitinib in preclinical in vivo models, focusing on its anti-angiogenic and antitumor effects, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and workflows.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several RTKs crucial for tumor growth, angiogenesis, and metastasis.[3][4] By blocking the phosphorylation and subsequent activation of these receptors, Sunitinib disrupts downstream signaling cascades. Its efficacy stems from the simultaneous inhibition of multiple RTK families, resulting in a dual effect of blocking tumor vascularization and directly inhibiting tumor cell proliferation and survival.[5][6]

The primary molecular targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth.[2][3][7]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Involved in tumor cell proliferation and the recruitment of pericytes, which stabilize newly formed blood vessels.[2][3][7]

-

Other Key Tyrosine Kinases: Including stem cell factor receptor (c-KIT), Fms-like tyrosine kinase-3 (FLT3), and RET, which are implicated in various malignancies.[1][5][7][8]

In Vivo Pharmacodynamic Effects

Preclinical studies in various animal models have consistently demonstrated Sunitinib's potent antitumor activity, which is attributed to two primary mechanisms: the inhibition of tumor angiogenesis and the direct inhibition of tumor cell growth.

Anti-Angiogenic Effects

Sunitinib's most characterized effect in vivo is its profound inhibition of angiogenesis. By targeting VEGFRs on endothelial cells and PDGFRs on pericytes, it disrupts the formation and stabilization of the blood vessels that supply tumors.[3][9] This leads to a significant reduction in tumor vascularity, which can be quantified by measuring microvessel density (MVD). Studies show that Sunitinib treatment leads to increased tumor necrosis and a dose-dependent reduction in MVD across various xenograft models.[10][11][12]

Antitumor Effects

Sunitinib exhibits direct antitumor activity, resulting in tumor growth inhibition and, in some models, complete tumor regression.[1][13] This effect is achieved by inhibiting RTKs on the cancer cells themselves, leading to reduced cell proliferation and the induction of apoptosis.[14][15] While effective, some studies suggest that Sunitinib's primary action in certain cancers, like renal cell carcinoma, is on the tumor endothelium rather than a direct cytotoxic effect on the tumor cells.[9][16] In genetically engineered mouse models of non-small cell lung cancer, Sunitinib reduced tumor size and prolonged survival primarily through its effects on the tumor microenvironment.[16]

Antimetastatic Effects

The impact of Sunitinib on metastasis is complex. Several studies have reported a significant inhibition of metastasis to distant organs, such as the liver, lung, and adrenal glands, in preclinical models of neuroblastoma and mammary cancer.[10][14] However, other research indicates that the effect can be model-dependent, with some studies showing no significant impact on metastatic incidence.[16]

Quantitative Data Presentation

The following tables summarize the quantitative pharmacodynamic effects of Sunitinib observed in various in vivo models.

Table 1: Summary of Antitumor Efficacy in Preclinical Models

| Cancer Type / Cell Line | Animal Model | Sunitinib Dose & Schedule | Key Finding(s) | Reference(s) |

| Neuroblastoma (SK-N-BE(2)) | Xenograft Mouse Model | 20, 30, 40 mg/kg/day (gavage) | Significant reduction in primary tumor growth (%T/C: 49%). | [10] |

| HEK293 | NOD-SCID Mice | 40 mg/kg/day (oral) for 11 days | Clear reduction of tumor growth. | [11] |

| Mammary Cancer (BJMC3879) | Mouse Model | Mini-osmotic pumps | Significant inhibition of tumor growth and metastasis. | [14] |

| Testicular GCT | Orthotopic Mouse Model | Not specified | Significant inhibition of tumor growth and prolonged survival. | [15] |

| Colon, NSCLC, Melanoma, etc. | Xenograft Models | 20-80 mg/kg/day | Dose-dependent antitumor activity; complete regression in some cases. | [1][13][17] |

| Ovarian Cancer (SKOV3) | Xenograft SCID Mice | 40 mg/kg/day | Significant reduction of tumor burden. | [18] |

| Glioblastoma (U87MG) | Intracerebral Xenograft | 80 mg/kg/day (5 days on/2 off) | 36% improvement in median survival. | [12] |

Table 2: Summary of Anti-Angiogenic Effects in Preclinical Models

| Cancer Type / Cell Line | Animal Model | Sunitinib Dose & Schedule | Parameter Measured | Result | Reference(s) |

| Neuroblastoma (SK-N-BE(2)) | Xenograft Mouse Model | 20-40 mg/kg/day | Microvessel Density (MVD) | Dose-dependent inhibition of MVD (36% at 40 mg/kg). | [10] |

| HEK293 | NOD-SCID Mice | 40 mg/kg/day | Microvessel Density (MVD) | Reduction of MVD. | [11] |

| Testicular GCT | Orthotopic Mouse Model | Not specified | Tumor MVD | ~50% reduction in tumor MVD. | [15] |

| Renal Cell Carcinoma | Xenograft Model | Not specified | Microvessel Density (CD34) | Decreased MVD in treated tumors. | [9] |

| Ovarian Cancer (SKOV3) | Xenograft SCID Mice | 40 mg/kg/day | Microvessel Density (CD31) | Significant reduction in MVD. | [18] |

| Glioblastoma (U87MG) | Intracerebral Xenograft | 80 mg/kg/day | Microvessel Density | 74% reduction in MVD. | [12] |

Experimental Protocols & Workflows

Detailed and reproducible methodologies are critical for evaluating drug pharmacodynamics. Below are representative protocols derived from published in vivo studies of Sunitinib.

General Xenograft Tumor Model Protocol

This protocol outlines the standard procedure for establishing and treating subcutaneous tumor xenografts to evaluate the efficacy of Sunitinib.

-

Cell Culture and Implantation: Human tumor cells (e.g., SK-N-BE(2) neuroblastoma, A-498 renal carcinoma) are cultured under standard conditions. A suspension of 1x106 to 2x105 cells is injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).[10][12][19]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~0.5 cm³).[10][19] Tumor volume is monitored regularly using caliper measurements (Volume = [length × width²]/2). Once tumors reach the target size, mice are randomized into control and treatment groups.[11][20]

-

Drug Administration: Sunitinib is typically suspended in a vehicle (e.g., carboxymethylcellulose solution) and administered daily via oral gavage at doses ranging from 20 to 80 mg/kg.[10][11][17][19] The control group receives the vehicle alone.

-

Endpoint Analysis: Treatment continues for a defined period (e.g., 14-21 days).[10][13] Endpoints include tumor growth inhibition, final tumor weight, and overall survival. At the end of the study, tumors are harvested for further analysis (e.g., histology, Western blot).[10][11]

Immunohistochemistry (IHC) for Microvessel Density (MVD)

This protocol is used to quantify the anti-angiogenic effect of Sunitinib by staining for endothelial cell markers in tumor tissue.

-

Tissue Processing: Harvested tumors are fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Tumor sections are stained using antibodies against endothelial markers such as CD31, CD34, or von Willebrand factor (vWF).[9][10][18]

-

Quantification: Microvessels are counted in several "hot spots" (areas with the highest vascularity) under a microscope. Alternatively, digital images of the stained sections are analyzed using software (e.g., ImageJ) to calculate the percentage of the stained area, providing an objective measure of MVD.[10]

Western Blot for Receptor Phosphorylation

This method directly assesses Sunitinib's mechanism of action by measuring the phosphorylation status of its target kinases in tumor tissue.

-

Protein Extraction: Tumor samples from control and treated mice are homogenized in lysis buffer containing phosphatase and protease inhibitors to create protein lysates.[10]

-

Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target receptors (e.g., anti-phospho-VEGFR-2, anti-phospho-PDGFRβ) and downstream signaling proteins like Akt and ERK.[11][15] Total protein levels are also measured as a loading control.

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified to determine the extent of inhibition of receptor phosphorylation in the Sunitinib-treated group compared to the control.

Signaling Pathway Visualization

Sunitinib exerts its anti-angiogenic and antitumor effects by inhibiting the VEGFR and PDGFR signaling pathways. This blockade prevents the activation of critical downstream cascades, including the RAS/MEK/ERK pathway (regulating cell proliferation) and the PI3K/Akt pathway (regulating cell survival).

Conclusion

In vivo pharmacodynamic studies are fundamental to understanding the therapeutic potential of this compound. Preclinical models robustly demonstrate that Sunitinib exerts potent antitumor activity through a dual mechanism: a powerful anti-angiogenic effect, evidenced by a marked reduction in tumor microvessel density, and a direct antitumor effect, characterized by the inhibition of tumor cell proliferation and survival.[1][8] The quantitative data and established experimental protocols outlined in this guide provide a framework for researchers to further investigate and leverage the complex pharmacodynamics of this multi-targeted kinase inhibitor in the ongoing development of advanced cancer therapies.

References

- 1. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sunitinib - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 8. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Sunitinib suppresses tumor growth and metastases in a highly metastatic mouse mammary cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

Sunitinib Maleate: A Technical Guide to Solubility in DMSO and PBS for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility of sunitinib (B231) maleate (B1232345) in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS), two common solvents utilized in preclinical and in vitro research. Understanding the solubility characteristics of this multi-targeted receptor tyrosine kinase inhibitor is critical for accurate experimental design, ensuring reliable and reproducible results in drug development and cancer research.

Core Topic: Solubility of Sunitinib Maleate

This compound is a hydrophobic molecule, exhibiting poor solubility in aqueous solutions.[1] This characteristic necessitates the use of organic solvents, such as DMSO, for the preparation of stock solutions, which can then be diluted in aqueous buffers like PBS for cell-based assays and other experimental applications.

Data on this compound Solubility

The solubility of this compound can vary depending on the specific experimental conditions, including temperature and the purity of the compound and solvents. The following table summarizes the reported solubility data for this compound in DMSO and PBS.

| Solvent System | Reported Solubility | Source(s) |

| DMSO | ~5 mg/mL | [2][3] |

| 40 mg/mL | [4] | |

| 70 mg/mL (131.44 mM) | [5] | |

| PBS (pH 7.2) | Sparingly soluble | [2][3] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2][3] |

Note: The significant variation in reported DMSO solubility may be attributable to differences in the specific salt form, purity, and experimental conditions such as temperature and the use of fresh, anhydrous DMSO.

Experimental Protocols

Accurate preparation of this compound solutions is paramount for experimental success. The following protocols provide a standardized methodology for dissolving and diluting this compound for research purposes.

Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Preparation of a Working Solution in PBS from a DMSO Stock

This protocol details the dilution of the DMSO stock solution into an aqueous buffer such as PBS for use in cell culture experiments. It is crucial to note that this compound has limited solubility in aqueous solutions, and precipitation can occur.

Caption: Workflow for preparing a this compound working solution in PBS.

Sunitinib Signaling Pathways

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that disrupts key signaling pathways involved in tumor growth and angiogenesis.[6][7] By inhibiting RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT, sunitinib blocks downstream signaling cascades.[8]

The following diagram illustrates the primary signaling pathways inhibited by sunitinib.

Caption: Sunitinib inhibits multiple RTKs, blocking key downstream pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. store.p212121.com [store.p212121.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sunitinib - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

The Chemical Stability of Sunitinib Maleate in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical stability of Sunitinib maleate, a multi-targeted tyrosine kinase inhibitor, in the context of in vitro cell culture experiments. Accurate understanding and control of a compound's stability in experimental media are critical for the reliability and reproducibility of research findings. This document outlines the known signaling pathways of Sunitinib, provides a detailed protocol for assessing its stability in cell culture media, and discusses its known degradation profile.

Introduction: Sunitinib's Mechanism of Action

Sunitinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[1] Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[2] By inhibiting these receptors, Sunitinib effectively blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. The inhibition of VEGFRs also leads to a potent anti-angiogenic effect, restricting the blood supply to tumors.

References

A Technical Guide to the Synthesis and Screening of Novel Sunitinib Maleate Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, screening, and evaluation of novel analogues of Sunitinib (B231) maleate (B1232345), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details the underlying signaling pathways, experimental methodologies, and data interpretation crucial for the development of next-generation kinase inhibitors.

Introduction: The Rationale for Sunitinib Analogue Development

Sunitinib malate (B86768) is an oral medication approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its therapeutic efficacy stems from its ability to inhibit multiple RTKs, thereby blocking key signaling pathways involved in tumor growth and angiogenesis.[1][2] Sunitinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] By inhibiting these receptors, Sunitinib effectively cuts off the blood supply to tumors and hinders their proliferation.[1][3]

Despite its success, the use of Sunitinib can be associated with toxicities and the development of drug resistance. This has prompted researchers to design and synthesize novel Sunitinib analogues with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.[4][5] The core chemical structure of Sunitinib, featuring an indolin-2-one scaffold, serves as a template for these new derivatives.[4][6] Structure-activity relationship (SAR) studies have shown that modifications to the indolin-2-one core and the pyrrole (B145914) group can significantly impact the compound's anti-cancer activity and VEGFR-2 inhibition.[4][6]

Sunitinib's Mechanism of Action: Key Signaling Pathways

Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several RTKs.[1] This prevents receptor phosphorylation and activation, thereby disrupting downstream signaling cascades crucial for cancer cell survival and proliferation.[1][7]

// Nodes Sunitinib [label="Sunitinib", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; VEGFRs [label="VEGFRs (1-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFRs [label="PDGFRs (α/β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_KIT [label="c-KIT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLT3 [label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RET [label="RET", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Angiogenesis [label="Tumor Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; VascularDisruption [label="Vascular Disruption", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges Sunitinib -> {VEGFRs, PDGFRs, c_KIT, FLT3, RET} [arrowhead=T, color="#EA4335", penwidth=2.0]; {VEGFRs, PDGFRs, c_KIT, FLT3, RET} -> {PI3K_AKT, RAS_MAPK} [color="#5F6368"]; PI3K_AKT -> Proliferation [color="#5F6368"]; RAS_MAPK -> Proliferation [color="#5F6368"]; VEGFRs -> Angiogenesis [color="#5F6368"]; Sunitinib -> VascularDisruption [style=dashed, color="#EA4335"]; Proliferation -> Apoptosis [style=dashed, arrowhead=T, color="#EA4335"]; Angiogenesis -> Apoptosis [style=dashed, arrowhead=T, color="#EA4335"];

} Sunitinib's multi-targeted inhibition of key RTKs.

Synthesis of Novel Sunitinib Analogues

The synthesis of Sunitinib analogues generally involves a multi-step process, starting from commercially available materials.[8] A common strategy involves the condensation of a formyl-pyrrole intermediate with a 5-fluoro-oxindole.[9] Modifications can be introduced at various points in the synthesis to generate a library of diverse analogues.[10]

General Experimental Protocol for Synthesis

A representative synthetic route for Sunitinib analogues is outlined below.[10][11]

-

Synthesis of the Pyrrole Intermediate:

-

React commercially available materials like acetyl ethyl acetate, 4-fluoroaniline, and N1,N1-diethylethane-1,2-diamine through steps including cyclization, hydrolysis, decarboxylation, and formylation to produce the key intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid amide.[8]

-

-

Condensation Reaction:

-

Salt Formation:

-

The resulting Sunitinib analogue base is then reacted with L-malic acid in a solvent such as methyl isobutyl ketone or methanol (B129727) to form the maleate salt.[9][12]

-

-

Purification and Characterization:

-

The final product is purified using techniques like recrystallization or column chromatography.

-

Characterization is performed using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity.[13]

-

Screening of Novel Sunitinib Analogues

A hierarchical screening process is employed to identify promising Sunitinib analogues, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most potent compounds.

In Vitro Screening

4.1.1. Biochemical Kinase Assays

These assays directly measure the ability of the analogues to inhibit the enzymatic activity of target kinases, such as VEGFR-2 and PDGFRβ.[14]

-

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay [14][15]

-

Plate Preparation: Use 96-well microtiter plates pre-coated with a peptide substrate like poly-Glu,Tyr (4:1).

-

Reaction Mixture: In each well, combine the purified recombinant VEGFR-2 enzyme, the Sunitinib analogue at various concentrations, and ATP.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (with [γ-³²P]ATP), luminescence-based assays that measure ADP production, or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.[16][17][18][19]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the analogue concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

4.1.2. Cell-Based Assays

These assays evaluate the effects of the analogues on cancer cells, providing insights into their anti-proliferative and apoptosis-inducing capabilities.

-

Experimental Protocol: MTT Cell Viability Assay [11][20][21]

-

Cell Seeding: Seed cancer cell lines (e.g., human pancreatic cancer MIA PaCa-2, PANC-1, or renal cancer CAKI-1) in 96-well plates and allow them to adhere overnight.[20][22]

-

Compound Treatment: Treat the cells with a range of concentrations of the Sunitinib analogues for a specific duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert the MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC₅₀ or IC₅₀ value for each analogue.

-

-

Other Key Cell-Based Assays:

-

Clonogenic Assay: To assess the long-term effect of the compounds on the ability of single cells to form colonies.[20][21]

-

Wound Healing/Migration Assay: To evaluate the impact on cancer cell migration, a critical aspect of metastasis.[20][23]

-

Apoptosis Assays: To determine if the compounds induce programmed cell death, often by measuring the expression of markers like caspase-3, caspase-9, BAX, and Bcl-2.[14][15]

-

In Vivo Screening

Promising candidates from in vitro screening are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy and pharmacokinetic properties.

-

Experimental Protocol: Xenograft Tumor Model [24]

-

Tumor Implantation: Inject human cancer cells (e.g., 4T1-luc or RENCA-luc) into immunocompromised mice (e.g., Balb/c) to establish tumors.

-

Treatment Administration: Once tumors reach a palpable size, administer the Sunitinib analogue or a vehicle control to the mice, typically via oral gavage, on a predetermined schedule and dosage.

-

Tumor Measurement: Monitor tumor growth over time by measuring tumor volume with calipers. For cells expressing luciferase (luc), tumor burden can also be monitored using bioluminescence imaging.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy of the analogue.

-

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from screening is crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.

Quantitative Data Summary

The following tables summarize representative data for novel Sunitinib analogues compared to the parent compound.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

| Compound | VEGFR-2 IC₅₀ (µM) | Reference |

| Sunitinib | 0.139 | [15] |

| Analogue 17a | 0.078 | [15] |

| Analogue 10g | 0.087 | [15] |

| Analogue 5b | 0.160 | [15] |

| Analogue 15a | 0.180 | [15] |

| Sunitinib | 0.075 ± 0.002 | [22] |

| Analogue 13b | 0.067 ± 0.002 | [22] |

| Analogue 5 | ~0.075 | [22] |

| Analogue 15a | ~0.075 | [22] |

| Analogue 15b | ~0.075 | [22] |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC₅₀/EC₅₀ in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | MIA PaCa-2 (Pancreatic) | PANC-1 (Pancreatic) | CAKI-1 (Renal) | Reference |

| Sunitinib | 4.77 | 2.23 | 2.67 | 3.53 | 4.93 ± 0.16 | [15],[21],[22] |

| Analogue 10g | 0.74 | 1.13 | - | - | - | [15] |

| Analogue 5b | 0.99 | 1.14 | - | - | - | [15] |

| Analogue 17a | 4.62 | 2.15 | - | - | - | [15] |

| EMAC4001 | - | - | 0.113 | 0.098 | - | [21] |

| Analogue 13b | - | - | - | - | 3.9 ± 0.13 | [22] |

| Analogue 15b | - | - | - | - | 3.31 ± 0.11 | [22] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Structure-Activity Relationship (SAR)

SAR studies are essential for rational drug design. For Sunitinib analogues, it has been observed that the indolin-2-one core is crucial for VEGFR inhibition.[4] Substitutions on this ring system can significantly influence potency and selectivity.[4][6]

// Nodes CoreScaffold [label="Sunitinib Scaffold\n(Indolin-2-one + Pyrrole)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon]; Modification [label="Chemical Modification\n(e.g., substitution at C-3 of oxindole)", fillcolor="#FBBC05", fontcolor="#202124"]; Analogue [label="Novel Analogue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Biological Screening\n(In Vitro & In Vivo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Activity Data\n(IC50, EC50, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note]; SAR_Analysis [label="SAR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; ImprovedAnalogue [label="Optimized Analogue\n(Improved Potency/Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CoreScaffold -> Modification; Modification -> Analogue; Analogue -> Screening; Screening -> Data; {Analogue, Data} -> SAR_Analysis; SAR_Analysis -> Modification [label="Rational Design"]; SAR_Analysis -> ImprovedAnalogue; } Iterative process of SAR-guided drug design.

Conclusion

The development of novel Sunitinib maleate analogues represents a promising strategy in the ongoing effort to expand the arsenal (B13267) of targeted cancer therapies. Through systematic synthesis and a comprehensive screening cascade, it is possible to identify new chemical entities with superior potency, improved safety profiles, and the ability to address clinical resistance. The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery. The iterative process of design, synthesis, and evaluation, guided by a deep understanding of the underlying biological pathways, will continue to drive the development of more effective treatments for a range of solid tumors.[25]

References

- 1. benchchem.com [benchchem.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 13. Development of a novel conjugatable sunitinib analogue validated through in vitro and in vivo preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 20. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of SU12662, the Active Metabolite of Sunitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of SU12662, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib (B231). A thorough understanding of the half-life and disposition of this active metabolite is critical for optimizing dosing strategies and predicting clinical outcomes in the treatment of various malignancies.

Quantitative Pharmacokinetic Parameters of Sunitinib and SU12662

The pharmacokinetic profiles of Sunitinib and its active metabolite, SU12662, have been extensively characterized in healthy volunteers and cancer patients. The data consistently demonstrate a prolonged half-life for SU12662, contributing significantly to the overall therapeutic effect of Sunitinib. A summary of key pharmacokinetic parameters is presented below.

| Parameter | Sunitinib | SU12662 | Reference |

| Terminal Half-life (t½) | 40 - 60 hours | 80 - 110 hours | [1] |

| Apparent Clearance (CL/F) | 51.8 L/h | 29.6 L/h | [2][3] |

| Apparent Volume of Distribution (Vd/F) | 2,030 L | 3,080 L | [2][3] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters of Sunitinib and SU12662 relies on robust and sensitive bioanalytical methods coupled with sophisticated pharmacokinetic modeling.

Quantification of Sunitinib and SU12662 in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of Sunitinib and SU12662 in human plasma.[4][5][6][7]

2.1.1. Sample Preparation:

-

Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Liquid-Liquid Extraction: To 100 µL of human plasma, an internal standard (e.g., deuterated Sunitinib) is added. The proteins are precipitated, and the analytes are extracted using an organic solvent such as tert-butyl methyl ether or a mixture of acetonitrile (B52724) and n-butylchloride (1:4, v/v).[4][5] The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the analytes is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Chromatographic Conditions:

-

Chromatographic Column: A reverse-phase C18 column, such as an Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm), is typically used for separation.[5]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.250 mL/min.[5]

2.1.3. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: The analytes are detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

Population Pharmacokinetic Modeling

Population pharmacokinetic (PopPK) models are used to analyze sparse data collected from a large number of individuals to understand the typical pharmacokinetic profile and the sources of variability within a population.

2.2.1. Model Structure:

The pharmacokinetics of both Sunitinib and SU12662 are most commonly described by a two-compartment model with first-order absorption and elimination.[2][3]

2.2.2. Half-Life Calculation:

The terminal half-life (t½) is a secondary parameter derived from the primary pharmacokinetic parameters of clearance (CL) and volume of distribution (Vd). The relationship is described by the following equation:

t½ = (0.693 * Vd) / CL

Where:

-

0.693 is the natural logarithm of 2.

-

Vd is the apparent volume of distribution at steady state.

-

CL is the apparent total clearance of the drug from the plasma.

Signaling Pathways Inhibited by Sunitinib and SU12662

Sunitinib and its active metabolite SU12662 exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[8][9][10][11] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Inhibition of VEGFR and PDGFR signaling disrupts downstream pathways, including the Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K) - Akt - mammalian Target of Rapamycin (mTOR) pathway.[12][13][14][15][] This blockade ultimately leads to the inhibition of endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis, and induces apoptosis in tumor cells.[1][17][18][19]

References

- 1. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]